2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid
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Overview
Description
2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid typically involves the reaction of benzothiophene derivatives with sulfonyl chlorides and amino acids. One common method is the electrophilic cyclization reaction, where benzothiophene derivatives are synthesized regioselectively using coupling reactions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of benzothiophene derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may include the use of strong acids or bases, and solvents like acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzothiophene derivatives are known to act as inhibitors of lipid peroxidation and topoisomerase .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: Used for the treatment of breast cancer.
Zileuton: An anti-inflammatory drug.
Sertaconazole: An antifungal agent.
Uniqueness
2-[1-Benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid is unique due to its specific sulfonyl and amino acid functional groups, which confer distinct chemical and biological properties compared to other benzothiophene derivatives .
Properties
IUPAC Name |
2-[1-benzothiophen-3-ylsulfonyl(methyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S2/c1-8(12(14)15)13(2)19(16,17)11-7-18-10-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCRQQYHWVKMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)S(=O)(=O)C1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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